

Technical Specification & Application Guide: Butyryl-2,2-d2 Chloride[1]

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Compound of Interest

Compound Name: *Butyryl-2,2-D2 chloride*

CAS No.: 90587-10-3

Cat. No.: B1380589

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Executive Summary

Butyryl-2,2-d2 chloride (CAS 90587-10-3) is a site-specifically deuterated acyl chloride used primarily as a derivatizing agent and a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] By replacing the alpha-hydrogens with deuterium, researchers utilize the Kinetic Isotope Effect (KIE) to enhance metabolic stability against -oxidation or to elucidate reaction mechanisms involving enolization and elimination.[1]

This guide provides a rigorous analysis of the molecule's weight, synthetic protocols, and its critical role in the "Deuterium Switch" strategy for drug development.[1]

Physicochemical Specifications

The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) and stoichiometric calculations in organic synthesis.[1] Unlike standard butyryl chloride, the 2,2-d2 isotopologue possesses a distinct mass shift due to the neutron enrichment at the alpha carbon.[1]

Table 1: Comparative Physicochemical Data

Property	Butyryl Chloride (Natural)	Butyryl-2,2-d2 Chloride
Formula		
Molecular Weight (Average)	106.55 g/mol	108.56 g/mol
Monoisotopic Mass ()	106.0185 Da	108.0311 Da
CAS Number	141-75-3	90587-10-3
Isotopic Enrichment	Natural Abundance	98 atom % D
Boiling Point	101–102 °C	~101–102 °C (negligible isotope effect on BP)
Density	1.028 g/mL	~1.04 g/mL (estimated due to mass increase)

“

Note on Mass Spectrometry: When analyzing reaction mixtures, the chlorine isotope pattern (

:

3:1) will be preserved, but the parent ion clusters will be shifted by +2 Da compared to the non-deuterated standard.[1]

Synthetic Methodology: The Thionyl Chloride Route[4]

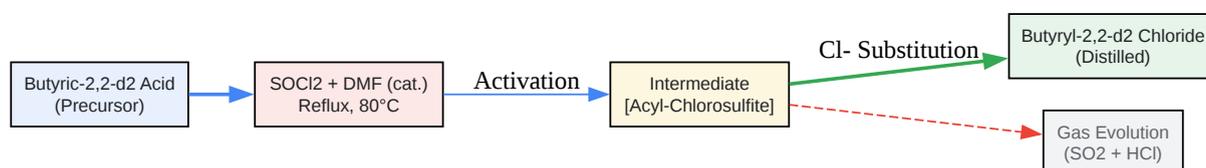
While H/D exchange can be performed on the acid precursor, the conversion of Butyric-2,2-d2 Acid to the acyl chloride is the critical step requiring strict moisture control to prevent hydrolysis and back-exchange.[1]

Reaction Logic

The synthesis utilizes Thionyl Chloride (

) with a catalytic amount of Dimethylformamide (DMF).[1] The DMF forms a reactive Vilsmeier-Haack intermediate, facilitating the nucleophilic attack of the carboxylate on the sulfur center.[1]

Workflow Diagram



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Figure 1: Conversion of deuterated butyric acid to acyl chloride via thionyl chloride.

Step-by-Step Protocol

Reagents:

- Butyric-2,2-d2 acid (1.0 eq)[1]
- Thionyl Chloride () (1.2 eq)[1]
- DMF (anhydrous, 1-2 drops)[1]

Procedure:

- Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (or Ar line). Place the Butyric-2,2-d2 acid in the flask.
- Addition: Add 1-2 drops of DMF. Add dropwise at room temperature.[1] Caution: Rapid gas evolution (

) will occur.[1]

- Reflux: Heat the mixture to 80°C (oil bath) for 2–3 hours. The cessation of gas evolution indicates reaction completion.[1]
- Purification: Perform fractional distillation.
 - First fraction: Excess

(BP 74.6°C).[1]
 - Second fraction: **Butyryl-2,2-d2 Chloride** (BP ~101°C).[1]
- Storage: Store under inert gas (Ar/N2) in a sealed ampoule. Moisture will hydrolyze the product back to the acid.[1]

Application in Drug Design: The Deuterium Switch

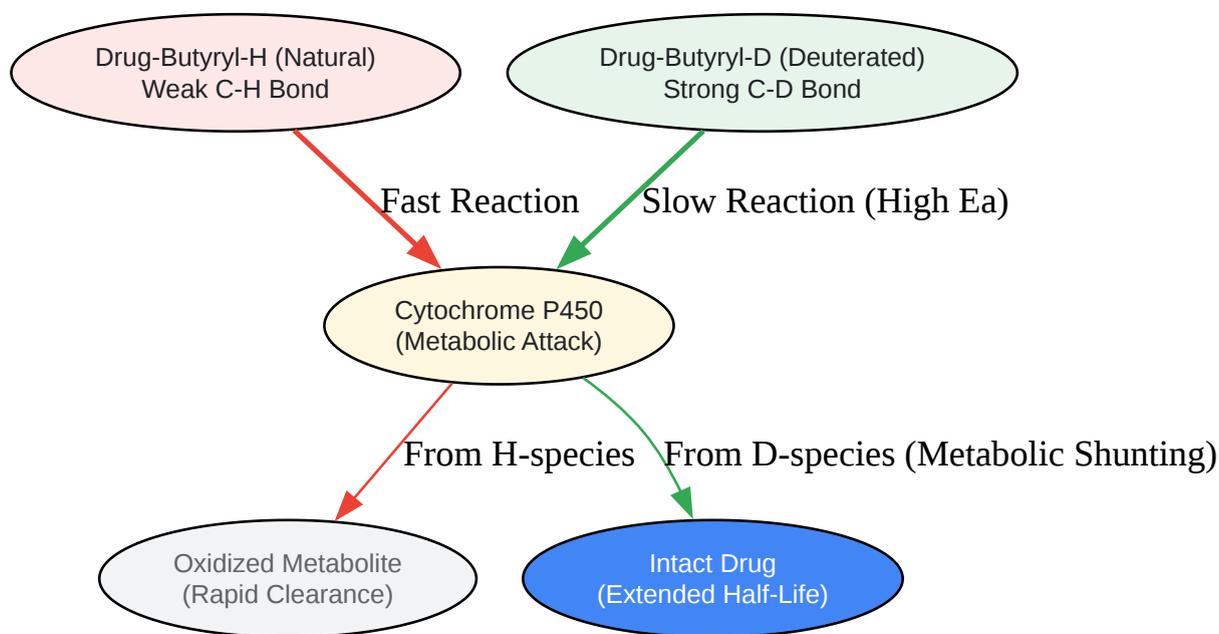
The strategic value of **Butyryl-2,2-d2 chloride** lies in the Kinetic Isotope Effect (KIE).[1] The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy (ZPE).[1]

Mechanism of Metabolic Stabilization

In drug metabolism, Cytochrome P450 enzymes often target C-H bonds adjacent to carbonyls (α-carbon) or heteroatoms.[1] Breaking a C-D bond requires significantly more activation energy (ΔE₀).[1]

- Primary KIE (K₁): Typically ranges from 2 to 7.[1]
- Result: If C-H bond cleavage is the rate-determining step (RDS) in the metabolic clearance of a drug, substituting with deuterium at that site can significantly extend the drug's half-life (t_{1/2}).[1]

Pathway Visualization[1]



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Figure 2: Impact of alpha-deuteration on metabolic clearance rates.[1]

Analytical Validation

To certify the identity and isotopic purity of **Butyryl-2,2-d2 chloride**, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)[1]

- Natural Butyryl Chloride:

- Triplet (

~0.9 ppm,

) [1]

- Sextet (

~1.7 ppm,

-

)[1]

- Triplet (

~2.9 ppm,

-

)[1]

- **Butyryl-2,2-d2 Chloride:**

- Silent Region: The triplet at

~2.9 ppm (alpha protons) must be absent.[1]

- Coupling Change: The

-proton signal at ~1.7 ppm changes from a sextet to a quartet (only coupled to the terminal methyl).[1]

Mass Spectrometry (GC-MS)

- Parent Ion: Look for

108 (dominant for

) and 110 (for

).[1]

- Fragmentation: Loss of

gives the acylium ion.[1]

- Natural Acylium:

71 (

).[1]

- Deuterated Acylium:

73 (

).[1]

Safety & Handling

Hazard Classification: Corrosive, Flammable.[1][2][3][4]

- Hydrolysis Hazard: Reacts violently with water to produce Butyric acid (stench) and Hydrochloric acid (gas).[1]
 - Protocol: Always quench excess reagent by adding the reaction mixture slowly to ice-cold saturated sodium bicarbonate solution.[1]
- Inhalation: Use only in a fume hood. The vapor is a lachrymator and damages respiratory mucosa.[1]
- PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.[1]

References

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